N-(adamantan-1-yl)-2,2-dimethylpropanamide
Description
The exact mass of the compound N-(adamantan-1-yl)-2,2-dimethylpropanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-adamantyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPVMVVRHNTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that adamantane-based compounds have been used in the treatment of neurological conditions and type-2 diabetes, and they have shown anti-viral abilities.
Mode of Action
Adamantane, a component of this compound, has shown anti-dengue virus (denv) activity on all four serotypes in vitro via a mechanism speculated to involve inhibition of the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell.
Biochemical Pathways
Adamantane-based compounds have been found to interact with various biochemical pathways, depending on their specific molecular structure.
Biological Activity
N-(adamantan-1-yl)-2,2-dimethylpropanamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting data in a structured manner.
Chemical Structure and Properties
N-(adamantan-1-yl)-2,2-dimethylpropanamide is characterized by its adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. The compound's formula can be expressed as:
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of adamantane derivatives, including N-(adamantan-1-yl)-2,2-dimethylpropanamide. In particular, research has shown that adamantanol analogues exhibit significant activity against Mycobacterium tuberculosis (M. tb) strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1.32 to 2.89 μM, which are notably lower than that of ethambutol (MIC = 4.89 μM) .
Table 1: Antimycobacterial Activity of Adamantane Derivatives
| Compound | MIC (μM) | Selectivity Index (Vero cells) |
|---|---|---|
| N-(adamantan-1-yl)-2,2-dimethylpropanamide | TBD | TBD |
| Compound 8j | 1.32 | ≥169 |
| Ethambutol | 4.89 | TBD |
The mechanism by which adamantane derivatives exert their antimycobacterial effects appears to involve the disruption of the proton motive force (PMF) in M. tb, particularly through inhibition of the MmpL3 transporter . This transporter is crucial for maintaining the energy necessary for substrate translocation across the bacterial membrane.
Case Study: Synthesis and Evaluation
A significant study involved the synthesis of various adamantane derivatives tethered to indole-2-carboxamides. The researchers aimed to enhance water solubility and biological activity through structural modifications . The findings indicated that while some derivatives showed reduced activity compared to their parent compounds, others maintained or improved their antimycobacterial potency.
In Vitro Studies
In vitro evaluations have been critical in establishing the biological activity of N-(adamantan-1-yl)-2,2-dimethylpropanamide. These studies typically involve assessing cytotoxicity against mammalian cell lines alongside antimicrobial efficacy against pathogenic bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
